molecular formula C14H14N2O2 B1322594 2-[Benzyl(methyl)amino]isonicotinic acid CAS No. 77314-89-7

2-[Benzyl(methyl)amino]isonicotinic acid

Cat. No.: B1322594
CAS No.: 77314-89-7
M. Wt: 242.27 g/mol
InChI Key: VRSQKAXGYDIOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Benzyl(methyl)amino]isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a benzyl group, a methyl group, and an amino group attached to the isonicotinic acid core

Scientific Research Applications

2-[Benzyl(methyl)amino]isonicotinic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(methyl)amino]isonicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with isonicotinic acid and benzylamine.

    Reaction with Benzylamine: Isonicotinic acid is reacted with benzylamine in the presence of a suitable catalyst to form the intermediate benzylisonicotinic acid.

    Methylation: The intermediate is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate to yield this compound.

The reaction conditions generally involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(methyl)amino]isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic Acid: A simpler derivative with a carboxylic acid group at the 4-position of the pyridine ring.

    Nicotinic Acid: An isomer with the carboxylic acid group at the 3-position.

    Picolinic Acid: Another isomer with the carboxylic acid group at the 2-position.

Uniqueness

2-[Benzyl(methyl)amino]isonicotinic acid is unique due to the presence of both benzyl and methyl groups attached to the amino group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This structural uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-[benzyl(methyl)amino]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16(10-11-5-3-2-4-6-11)13-9-12(14(17)18)7-8-15-13/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSQKAXGYDIOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627256
Record name 2-[Benzyl(methyl)amino]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77314-89-7
Record name 2-[Benzyl(methyl)amino]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-pyridine-4-carboxylic acid (300 mg, 1.9 mmol), benzylmethylamine (230 mg, 1.9 mmol) and triethylamine (192 mg, 1.9 mmol) is heated at 120° C. for 12 h. The residue is dissolved in CH2Cl2 (30 mL) and extracted with 1M aqueous NaOH (3×5 mL). The aqueous layer is adjusted to pH 1-2 with 12N aqueous HCl and extracted with EtOAc (6×5 mL). The organic extracts are combined, dried (MgSO4), and evaporated to provide the title compound.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.